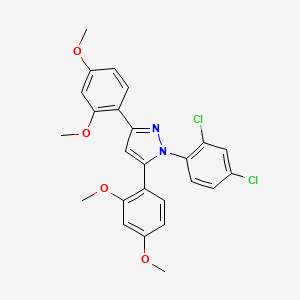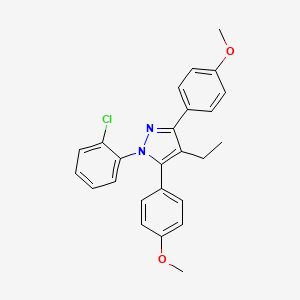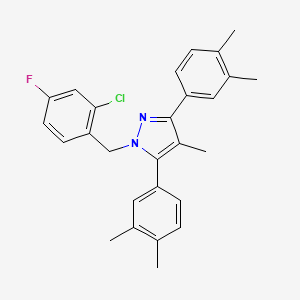![molecular formula C17H20BrN3O2S B10934638 2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide](/img/structure/B10934638.png)
2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C19H22BrN3O2S This compound is characterized by the presence of a brominated naphthalene ring, an oxyacetyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Bromination of 2-naphthol: The initial step involves the bromination of 2-naphthol to obtain 6-bromo-2-naphthol.
Formation of 2-[(6-bromo-2-naphthyl)oxy]acetic acid: This intermediate is synthesized by reacting 6-bromo-2-naphthol with chloroacetic acid under basic conditions.
Acetylation: The 2-[(6-bromo-2-naphthyl)oxy]acetic acid is then acetylated using acetic anhydride to form 2-{2-[(6-bromo-2-naphthyl)oxy]acetyl} compound.
Hydrazinecarbothioamide formation: The final step involves the reaction of the acetylated compound with sec-butyl hydrazinecarbothioamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The brominated naphthalene ring and hydrazinecarbothioamide moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the sec-butyl group in the hydrazinecarbothioamide moiety, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H20BrN3O2S |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
1-[[2-(6-bromonaphthalen-2-yl)oxyacetyl]amino]-3-butan-2-ylthiourea |
InChI |
InChI=1S/C17H20BrN3O2S/c1-3-11(2)19-17(24)21-20-16(22)10-23-15-7-5-12-8-14(18)6-4-13(12)9-15/h4-9,11H,3,10H2,1-2H3,(H,20,22)(H2,19,21,24) |
InChI Key |
PFDZQDBFGUWIMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=S)NNC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10934560.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934577.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934596.png)

![1-(2-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10934607.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-propylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10934608.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10934609.png)
![1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10934617.png)

![3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10934629.png)

